2-Chloromethyl-3,4-dimethoxypyridinium chloride basic properties
2-Chloromethyl-3,4-dimethoxypyridinium chloride basic properties
An In-Depth Technical Guide to 2-Chloromethyl-3,4-dimethoxypyridinium chloride: Properties, Synthesis, and Applications
Introduction
2-Chloromethyl-3,4-dimethoxypyridinium chloride (CAS No: 72830-09-2) is a highly significant heterocyclic compound that serves as a critical building block in the synthesis of various high-value organic molecules.[1] Its unique structure, featuring a reactive chloromethyl group on a dimethoxy-substituted pyridine ring, makes it a versatile intermediate in medicinal and agricultural chemistry.[2][3] This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and key applications, with a particular focus on its pivotal role in the pharmaceutical industry. The hydrochloride salt form enhances its stability and water solubility compared to the free base, which is advantageous for handling and formulation in various synthetic protocols.[2]
Physicochemical Properties
The physical and chemical properties of 2-Chloromethyl-3,4-dimethoxypyridinium chloride are summarized in the table below. These characteristics are fundamental for its handling, storage, and application in chemical synthesis.
| Property | Value | Source(s) |
| CAS Number | 72830-09-2 | [1][4][5] |
| Molecular Formula | C₈H₁₁Cl₂NO₂ | [4][5][6] |
| Molecular Weight | 224.08 g/mol | [4][5][6] |
| IUPAC Name | 2-(chloromethyl)-3,4-dimethoxypyridine;hydrochloride | [6] |
| Appearance | White to orange to green powder/crystal | [7][8] |
| Melting Point | 155 °C (decomposes) | [4][9][10] |
| Boiling Point | 293.9 °C at 760 mmHg | [4][11] |
| Solubility | Soluble in water. Slightly soluble in heated chloroform and very slightly in methanol. | [7][8][9] |
| Storage | Inert atmosphere, room temperature. | [8][9] |
Synthesis and Mechanism
The most common and efficient synthesis of 2-Chloromethyl-3,4-dimethoxypyridinium chloride involves the direct chlorination of the corresponding alcohol, (3,4-dimethoxypyridin-2-yl)methanol. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its high reactivity and the convenient formation of gaseous byproducts (SO₂ and HCl), which simplifies product purification.
Causality Behind Experimental Choices:
-
Reagent Selection : Thionyl chloride is a superior chlorinating agent for converting primary alcohols to alkyl chlorides. The reaction proceeds through a chlorosulfite intermediate, leading to a clean Sₙi (internal nucleophilic substitution) or Sₙ2 reaction, depending on the conditions, with minimal side products.
-
Initial Cooling (0-5°C) : The reaction between an alcohol and thionyl chloride is highly exothermic. Initial cooling is a critical safety and process control measure to manage the reaction rate, prevent thermal runaway, and minimize the formation of undesired byproducts.
-
Solvent : Anhydrous dichloromethane (CH₂Cl₂) is an ideal solvent as it is inert to the reaction conditions and effectively dissolves the starting material. Its low boiling point facilitates easy removal during the workup phase.[12]
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of 2-Chloromethyl-3,4-dimethoxypyridinium chloride.
Detailed Experimental Protocol
-
A solution of (3,4-dimethoxypyridin-2-yl)methanol (6.76 g, 40.0 mmol) in dry dichloromethane (20 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[12]
-
The flask is cooled to an internal temperature of 0-5°C using an ice bath.
-
A solution of thionyl chloride (4 mL, 15.0 mmol) in dry dichloromethane (20 mL) is added dropwise to the cooled, stirring solution of the alcohol.[12]
-
After the addition is complete, the reaction mixture is allowed to warm to 20°C and stirred until the reaction is complete (monitored by TLC).
-
The mixture is then concentrated to a low volume under reduced pressure to remove excess solvent and byproducts.[12]
-
Toluene is added to the concentrated residue, which induces the precipitation of the product.[12]
-
The resulting solid is collected by filtration, washed with a small amount of cold toluene, and dried under vacuum to yield 2-Chloromethyl-3,4-dimethoxypyridinium chloride as a colorless solid.[12]
Reactivity and Applications
The primary utility of 2-Chloromethyl-3,4-dimethoxypyridinium chloride stems from the reactivity of the chloromethyl group. This group is an excellent electrophilic site, making the compound a potent alkylating agent for various nucleophiles, particularly sulfur-based nucleophiles.
General Reactivity Pathway
Caption: General nucleophilic substitution reaction involving the title compound.
Key Applications
-
Pharmaceutical Synthesis : The most prominent application is its role as a key intermediate in the synthesis of Pantoprazole.[1] Pantoprazole is a widely used proton pump inhibitor (PPI) that treats acid-related gastrointestinal disorders by irreversibly inhibiting the H⁺/K⁺-ATPase in gastric parietal cells.[1][12] In the synthesis, the chloromethyl group reacts with a benzimidazole-thiol derivative to form the final thioether linkage in the Pantoprazole molecule.[10][13]
-
Agrochemicals : The substituted pyridine moiety is a common scaffold in various agrochemicals. This compound serves as a valuable building block for synthesizing novel pesticides and herbicides with potentially enhanced efficacy.[3]
-
Electronic Chemicals : It has also found use in the formulation of advanced photoresists for the semiconductor industry, where its properties contribute to the creation of intricate microelectronic circuits.[1]
Safety and Handling
2-Chloromethyl-3,4-dimethoxypyridinium chloride is a hazardous substance and must be handled with appropriate safety precautions.
Hazard Identification
-
GHS Classification : The compound is classified as hazardous.[6][14]
-
Harmful if swallowed or in contact with skin (Acute Toxicity, Oral/Dermal, Category 4).[6][15]
-
Causes skin irritation (Skin Irritation, Category 2).[6][15]
-
May cause an allergic skin reaction (Skin Sensitization, Category 1).[6][15]
-
Causes serious eye damage (Serious Eye Damage, Category 1).[6][15][16]
-
May cause damage to organs through prolonged or repeated exposure.[6][14]
-
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls : Handle in a well-ventilated area, preferably in a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[14][16]
-
Personal Protective Equipment :
-
Eye/Face Protection : Wear chemical safety goggles and/or a face shield.[14][15]
-
Skin Protection : Wear impervious gloves (e.g., nitrile) and protective clothing to prevent skin contact.[14][15][16]
-
Respiratory Protection : If dust formation is likely, use a NIOSH-approved particulate respirator.[16]
-
First-Aid Measures
-
Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[14][16]
-
Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation or rash occurs, get medical advice.[14][16]
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[14][16]
-
Inhalation : Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[16]
Storage and Disposal
-
Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place under an inert atmosphere.[9][14]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14][15]
References
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Chemsrc. (2025). CAS#:72830-09-2 | 2-Chloromethyl-3,4-dimethoxypyridinium chloride. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloromethyl-3,4-dimethoxypyridinium chloride. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of 2-Chloromethyl-3,4-dimethoxypyridinium Chloride in Modern Synthesis. Retrieved from [Link]
-
Capot Chemical. (2010). MSDS of 2-Chloromethyl-3,4-Dimethoxy Pyridine Hydrochloride. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Retrieved from [Link]
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CP Lab Safety. (n.d.). 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride, 25 grams, Each. Retrieved from [Link]
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PubChem. (n.d.). 2-(Chloromethyl)-3,4-dimethoxypyridine. Retrieved from [Link]
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PharmaCompass.com. (n.d.). 2-Chloromethyl-3,4-dimethoxypyridiniumchloride. Retrieved from [Link]
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Zebpharma. (n.d.). 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride. Retrieved from [Link]
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